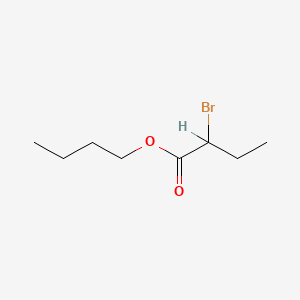

Butyl 2-bromobutanoate

Description

Contextualization of Alpha-Halogenated Esters in Contemporary Organic Synthesis

Alpha-halogenated esters are a class of organic compounds characterized by a halogen atom attached to the carbon adjacent to the ester group. wikipedia.org This structural feature renders them highly valuable as intermediates in organic synthesis. wikipedia.org They are recognized as potent alkylating agents, readily undergoing nucleophilic substitution at the α-carbon. wikipedia.org

Their utility is demonstrated in a variety of classical and modern organic reactions. For instance, they are key reactants in the Darzens reaction, which is used to form α,β-epoxy esters (also known as glycidic esters). wikipedia.org Furthermore, their reaction with nucleophiles like ammonia (B1221849) provides a pathway to synthesize amino acids. wikipedia.org The versatility of α-halo esters extends to their use as precursors for α-halo alcohols and in the formation of vinyl halides. wikipedia.org The development of new synthetic methods continues to expand the applications of these compounds, including their use in the synthesis of non-proteinogenic α-amino acids and in transition metal-catalyzed cross-coupling reactions. nih.govnih.gov

Significance of Butyl 2-Bromobutanoate as a Versatile Synthetic Building Block

This compound, with its bromine atom at the alpha position, embodies the characteristic reactivity of α-halogenated esters. The compound serves as a valuable precursor in the synthesis of more complex molecules. For example, research has shown its utility in the synthesis of (S)-Butyl 2-hydroxybutanoate, a key intermediate for certain pharmacologically active compounds. thieme-connect.com One documented method involves the diazotization of (S)-2-aminobutanoic acid, which yields butyl (S)-2-bromobutanoate that is then further reacted. thieme-connect.com

The reactivity of the carbon-bromine bond allows for a range of transformations. A notable application is in the Suzuki cross-coupling reaction, where the bromo-group on a related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, is selectively replaced, demonstrating the potential for creating complex aryl-substituted esters. mdpi.com The synthesis of this more complex molecule itself starts from 2-bromobutanoyl bromide, a direct precursor to this compound. mdpi.comresearchgate.net The general reactivity of the α-bromo ester functionality makes it a reliable component in building molecular complexity.

Physicochemical Properties of this compound

interactive_table

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅BrO₂ |

| Molecular Weight | 223.11 g/mol |

| Boiling Point | 212°C at 760 mmHg |

| Density | 1.256 g/cm³ |

| Flash Point | 91.4°C |

| Refractive Index | 1.459 |

Data sourced from reference chemsrc.com

Overview of Research Trajectories in Advanced Chemical Science

The study of molecules like this compound is part of broader trends in advanced chemical science that focus on creating efficient and selective synthetic methods. One significant area of research is the development of novel catalytic systems for the synthesis and functionalization of α-halogenated compounds. This includes the use of visible light-induced reactions and copper-catalyzed processes to create α-halogenated boronic esters, which are themselves versatile synthetic intermediates. acs.orgacs.orgorganic-chemistry.org

Another major research direction involves the asymmetric synthesis of chiral molecules. The development of methods for the enantioselective synthesis of α-amino esters from α-haloglycine esters highlights the importance of controlling stereochemistry in the synthesis of biologically active compounds. nih.gov Furthermore, the application of α-halo esters and their derivatives in the synthesis of complex natural products and pharmaceuticals, such as the drug molecule Ixazomib, demonstrates the practical impact of this research. acs.org The ongoing development of reactions like chemoselective Negishi coupling and mechanochemical cross-coupling reactions further expands the toolkit available to synthetic chemists for constructing complex molecular architectures from precursors like α-halo esters. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

butyl 2-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-3-5-6-11-8(10)7(9)4-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZLMRKANVHJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001291371 | |

| Record name | Butanoic acid, 2-bromo-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42115-48-0 | |

| Record name | Butanoic acid, 2-bromo-, butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42115-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 2-bromobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042115480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC8205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-bromo-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-bromobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Butyl 2 Bromobutanoate and Its Relevant Isomers

Esterification-Based Synthetic Routes

Esterification represents a fundamental approach for the synthesis of Butyl 2-bromobutanoate, involving the formation of an ester linkage between a butanol isomer and a 2-bromobutyric acid moiety.

Direct Esterification of Butanol with 2-Bromobutyric Acid or Derivatives

The direct esterification of butanol with 2-bromobutyric acid is a primary route to this compound. This acid-catalyzed equilibrium reaction, a type of Fischer esterification, typically requires the removal of water to drive the reaction towards the product. A patented method for preparing alkyl 2-bromoalkanoates outlines a process where an alcohol is reacted with an α-bromocarboxylic acid in the presence of an acid catalyst. google.com For alcohols like butanol that form an azeotrope with water, the water produced during the reaction can be removed by azeotropic distillation. google.com

Enzymatic methods also present a viable, though less common, route. The lipase (B570770) Novozym 435® has been used to study the kinetic resolution of (R,S)-2-butanol through esterification with various carboxylic acids. nih.gov This demonstrates the potential for biocatalysts in forming butanoate esters, although the focus of such studies is often on stereoselectivity rather than bulk synthesis. nih.gov

Specific Synthetic Protocols for Tert-Butyl 2-Bromobutanoate

The synthesis of the sterically hindered isomer, tert-butyl 2-bromobutanoate, requires specific conditions due to the bulky nature of the tert-butyl group. Direct Fischer esterification of a carboxylic acid with tert-butanol (B103910) is often challenging. Research on the esterification of various carboxylic acids with tert-butyl alcohol has shown that using 1-hydroxybenzotriazole (B26582) (HOBt) and a carbodiimide (B86325) (EDC) to form an activated benzotriazole (B28993) ester intermediate can be effective. researchgate.net This intermediate then reacts with tert-butyl alcohol in the presence of a base like 4-(dimethylamino)pyridine (DMAP) or calcined hydrotalcite. researchgate.net However, when this method was applied to 4-bromobutanoic acid, only low yields of the corresponding tert-butyl ester were achieved. researchgate.net

An alternative approach involves reacting 2-bromoisobutyric acid, a compound structurally similar to 2-bromobutanoic acid, with isobutene in dichloromethane (B109758) at reflux temperature. chemicalbook.com This reaction, using cation exchange resins as catalysts, produces tert-butyl 2-bromoisobutyrate, suggesting a potential pathway for the synthesis of tert-butyl 2-bromobutanoate. chemicalbook.com

General Strategies for Alkyl 2-Bromoalkanoate Preparation

General methods for the preparation of alkyl 2-bromoalkanoates are well-established, as these compounds serve as important intermediates in organic synthesis. researchgate.netresearchgate.net A widely applicable two-step procedure involves the selective α-bromination of an alkanoic acid, followed by esterification. google.comgoogle.com The bromination is often achieved using bromine in the presence of an acid halide catalyst. google.com The subsequent esterification with the desired alcohol is then carried out, often using the alcohol itself as a solvent and a means to remove water azeotropically. google.comgoogle.com

These alkyl 2-bromoalkanoates are versatile reagents. For instance, they are used in condensation reactions with substituted 2-hydroxybenzaldehydes to yield alkyl 2-(2-formylphenoxy)alkanoates researchgate.net and in the O-alkylation of 2-aminophenols in the microwave-assisted synthesis of benzoxazines. organic-chemistry.org

Directed Derivatization and Subsequent Transformations

Beyond their direct synthesis, bromo-butanoate esters can be functionalized through derivatization, opening pathways to more complex molecules. This often involves transformations at either the bromo-position or on a derivatized ester group.

Synthesis of Aryl 2-Bromobutanoate Derivatives, e.g., 2-Bromo-4-chlorophenyl-2-bromobutanoate

Aryl 2-bromobutanoates can be synthesized by reacting a phenol (B47542) with a 2-bromobutyric acid derivative. A specific example is the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate. mdpi.comnih.govresearchgate.net This compound is prepared through the reaction of 2-bromo-4-chlorophenol (B154644) with 2-bromobutanoyl bromide. mdpi.comnih.govresearchgate.net The reaction is conducted in acetonitrile (B52724) at 0 °C, using pyridine (B92270) as a base to neutralize the hydrogen bromide byproduct. mdpi.comresearchgate.net This acylation reaction proceeds in good yield and provides a substrate suitable for further functionalization. mdpi.com

Table 1: Synthesis of 2-Bromo-4-chlorophenyl-2-bromobutanoate mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

|---|

Transition Metal-Catalyzed Coupling Reactions of Derived Compounds (e.g., Palladium-Catalyzed Suzuki Cross-Coupling)

The derivatives of this compound can undergo transition metal-catalyzed coupling reactions, which are powerful tools for forming carbon-carbon bonds. eie.gr The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a prominent example. organic-chemistry.org

In a study involving 2-bromo-4-chlorophenyl-2-bromobutanoate, a selective Suzuki cross-coupling was performed. mdpi.comnih.govresearchgate.net The reaction selectively targets the C-Br bond on the aromatic ring, which is more reactive towards palladium(0) oxidative addition than the C-Br bond at the α-position of the butanoate group. researchgate.net This regioselectivity allows for the specific arylation of the phenyl ring. researchgate.net The reaction is typically carried out using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base like potassium phosphate (B84403) (K₃PO₄), and various phenyl boronic acids in a mixture of 1,4-dioxane (B91453) and water at elevated temperatures. mdpi.comresearchgate.net

The reaction tolerates a range of substituents on the phenyl boronic acid, with electron-donating groups generally providing higher yields than electron-withdrawing groups. mdpi.com

Table 2: Palladium-Catalyzed Suzuki Cross-Coupling of 2-Bromo-4-chlorophenyl-2-bromobutanoate with Phenyl Boronic Acids mdpi.com

| Phenyl Boronic Acid Substituent | Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 4-OCH₃ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C | 85 |

| 4-CH₃ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C | 82 |

| 3-OCH₃ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C | 80 |

| Unsubstituted | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C | 78 |

| 4-F | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C | 75 |

While this example focuses on an aryl bromide, the Suzuki coupling of unactivated alkyl halides, including bromides, is also an active area of research. organic-chemistry.orgnih.gov These reactions are more challenging but can be achieved under specific conditions, often requiring bulky, electron-rich phosphine (B1218219) ligands to promote the desired coupling. nih.govprinceton.edu

Stereoselective Synthesis and Enantiomeric Control

The synthesis of specific stereoisomers of this compound is a critical aspect of its application in various fields, particularly in the synthesis of chiral molecules where biological activity is dependent on a specific three-dimensional arrangement. This section explores the methodologies developed for the enantioselective synthesis of this compound isomers and the inherent challenges in preserving their stereochemical integrity.

Enantioselective Approaches to this compound Isomers

The generation of enantiomerically enriched this compound can be achieved through several strategic approaches, primarily involving enzymatic resolutions and dynamic kinetic resolutions of its precursors.

One prominent method is the Dynamic Kinetic Resolution (DKR) of racemic α-bromobutanoic acid. researchgate.net This technique is particularly powerful as it can theoretically convert a racemic mixture entirely into a single desired enantiomer. The process involves the esterification of racemic α-bromobutanoic acid with a chiral auxiliary, such as an amide derived from (S)-lactic acid. researchgate.net The resulting diastereomeric esters can then undergo nucleophilic substitution. Under conditions that allow for the in-situ racemization of the starting α-bromo ester, one diastereomer reacts faster than the other, leading to a high diastereomeric excess in the product. researchgate.net Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product. The effectiveness of this method is highly dependent on the choice of chiral auxiliary and the reaction conditions, which influence the degree of diastereoselectivity. researchgate.net

For instance, the reaction of racemic 2-bromobutanoyl esters of (S)-lactamides with 4-chlorophenoxide has been studied, demonstrating variable diastereoselectivity based on the lactamide (B1674226) used. researchgate.net

Table 1: Diastereoselectivity in the Dynamic Kinetic Resolution of 2-Bromobutanoyl Esters of (S)-Lactamides

| Chiral Auxiliary (Lactamide) | Diastereomeric Ratio (R,S) : (S,S) |

|---|---|

| (S)-Dibenzyl lactamide | 70:30 |

| (S)-Dimethyl lactamide | 80:20 |

| (S)-Pyrrolidinyl lactamide | 98:2 |

Data sourced from a study on the dynamic kinetic resolution of α-bromoesters. researchgate.net

Another significant approach is the enzymatic kinetic resolution of racemic 2-bromobutyric esters. researchgate.net Lipases, such as Candida antarctica lipase B (CAL-B), are commonly employed for this purpose. researchgate.net These enzymes can selectively catalyze the hydrolysis or transesterification of one enantiomer of the racemic ester, leaving the other enantiomer unreacted and thus enantiomerically enriched. The enantioselectivity of this process can be influenced by the structure of the alcohol moiety in the ester, a concept known as substrate engineering. researchgate.net While this method is effective, a major limitation is that the maximum theoretical yield for the desired enantiomer is 50%. beilstein-journals.org

Furthermore, biocatalytic methods using ene-reductases from the Old Yellow Enzyme (OYE) family have been developed for the synthesis of chiral α-bromo esters. researchgate.net These enzymes can catalyze the enantioselective reduction of α,β-unsaturated esters to produce the corresponding saturated chiral esters with high enantiomeric excess. For example, methyl (Z)-2-bromocrotonate has been reduced to methyl (S)-2-bromobutanoate with an enantiomeric excess of 97%. researchgate.net This methodology is applicable to other alkyl esters, including butyl esters, by selecting the appropriate starting unsaturated ester. researchgate.net

Challenges in Maintaining Stereochemical Integrity During Synthesis and Derivatization

A primary challenge in the synthesis and subsequent reactions of chiral this compound is the potential for racemization at the stereogenic α-carbon. researchgate.netmasterorganicchemistry.comwikipedia.org This carbon is susceptible to loss of its defined stereochemistry due to the presence of the adjacent carbonyl group, which can stabilize a planar enolate intermediate, and the bromine atom, which is a good leaving group.

Nucleophilic Substitution Reactions: During nucleophilic substitution reactions, where the bromide is replaced by another group, the reaction mechanism plays a crucial role in determining the stereochemical outcome. If the reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, an inversion of configuration at the chiral center is typically observed. However, if conditions favor a unimolecular nucleophilic substitution (SN1) mechanism, a carbocation intermediate is formed. masterorganicchemistry.comwikipedia.org This planar intermediate can be attacked by the nucleophile from either face, leading to a mixture of enantiomers and thus racemization. masterorganicchemistry.comwikipedia.org The presence of bromide ions in the reaction mixture can also facilitate racemization by promoting the reversible formation of the α-bromo ester from the enolate intermediate. rsc.org

Derivatization and Subsequent Reactions: The stereochemical integrity of this compound must also be carefully managed during derivatization reactions. For instance, the conversion of an enantiomerically pure ester to another functional group, such as an amide or alcohol, can lead to racemization if the reaction conditions are not carefully controlled. wikipedia.org Basic or acidic conditions, as well as elevated temperatures, can promote enolization and subsequent loss of stereochemical information. beilstein-journals.org

For example, manganese-catalyzed hydrogenation of α-chiral esters has been shown to proceed with minimal loss of stereochemical integrity under weakly basic conditions, highlighting the importance of the catalyst and reaction environment. beilstein-journals.org

The use of chiral derivatizing agents (CDAs) is a common strategy to analyze the enantiomeric purity of compounds like this compound. wikipedia.orgtcichemicals.com These reagents react with the chiral analyte to form diastereomers, which can then be distinguished by techniques like NMR or chromatography. wikipedia.orgtcichemicals.com However, it is crucial that the derivatization process itself does not induce racemization. tcichemicals.com

Table 2: Factors Influencing Stereochemical Integrity

| Process | Influencing Factor | Potential Outcome |

|---|---|---|

| Nucleophilic Substitution | Reaction Mechanism (SN1 vs. SN2) | Racemization vs. Inversion |

| Nucleophilic Substitution | Presence of Halide Ions | Increased rate of racemization |

| Derivatization | Reaction Temperature | Racemization at higher temperatures |

| Derivatization | pH (Basic or Acidic Conditions) | Enolization leading to racemization |

| Hydrogenation | Catalyst and Base Strength | Preservation of stereochemistry with appropriate choice |

This table summarizes general principles applicable to α-bromo esters like this compound.

Mechanistic Pathways in Reactions Involving Butyl 2 Bromobutanoate

Nucleophilic Substitution Reactions at the Alpha-Bromine Center

The bromine atom on the alpha-carbon of Butyl 2-bromobutanoate is a good leaving group, facilitating nucleophilic substitution reactions. These reactions predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism. organic-chemistry.orgnih.gov The presence of the carbonyl group enhances the reactivity of the alpha-carbon towards nucleophilic attack. libretexts.org This enhanced reactivity is attributed to the stabilization of the SN2 transition state, where the incoming nucleophile can share its charge with the electrophilic carbonyl carbon, thus lowering the activation energy. libretexts.org

SN1 reactions are generally disfavored for α-halocarbonyl compounds like this compound. jove.com This is because the formation of a carbocation at the α-position is destabilized by both the electrostatic repulsion from the partial positive charge of the carbonyl carbon and unfavorable resonance structures that would place a positive charge on the electron-deficient oxygen. jove.com

Factors Influencing Nucleophilic Substitution at the Alpha-Bromine Center

| Factor | Influence on Reaction Mechanism | Source |

|---|---|---|

| Mechanism Type | Primarily SN2 due to the instability of the α-carbonyl carbocation required for an SN1 pathway. | jove.com |

| Reaction Rate | SN2 reaction rates are significantly enhanced compared to corresponding alkyl halides because the adjacent carbonyl group stabilizes the transition state. | libretexts.orgresearchgate.net |

| Nucleophile Strength | Stronger, less basic nucleophiles are effective. Strongly basic nucleophiles can lead to competing elimination reactions or enolate formation. | nih.govjove.com |

| Leaving Group | Bromine is a good leaving group, facilitating the substitution. | organic-chemistry.org |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are typically used to solvate the cation of the nucleophilic salt without hindering the nucleophile, favoring the SN2 pathway. | researchgate.net |

A key feature of the SN2 reaction is its stereospecificity. The mechanism involves a backside attack by the nucleophile on the electrophilic α-carbon, occurring at 180° to the carbon-bromine bond. masterorganicchemistry.com This concerted process, where the nucleophile-carbon bond forms as the carbon-bromine bond breaks, results in a complete inversion of the stereochemical configuration at the chiral center. organic-chemistry.orgmasterorganicchemistry.com If the starting material is an enantiomerically pure (R)- or (S)-butyl 2-bromobutanoate, the product will be the corresponding inverted enantiomer.

Regioselectivity refers to the specific position at which a reaction occurs. fiveable.me For this compound, nucleophilic substitution is highly regioselective, occurring exclusively at the alpha-carbon bearing the bromine atom. This is because the bromine atom is the only effective leaving group on the alkyl chain, and its position alpha to the carbonyl group makes that site particularly activated for substitution. libretexts.org In unsymmetrical ketones or other more complex substrates, regioselectivity can be a significant issue, but it is straightforward in this case. jove.com

Free-Radical Chemistry and Associated Reaction Mechanisms

Beyond ionic pathways, this compound can participate in free-radical reactions. The generation of a radical at the alpha-position is facilitated by the homolytic cleavage of the C-Br bond, a process that can be initiated by radical initiators or photochemically. rsc.orgfujifilm.com The resulting α-ester radical is stabilized by the adjacent carbonyl group through resonance.

Once formed, the α-ester radical can undergo several reactions, one of which is dimerization. nptel.ac.in Two radicals can combine to form a new carbon-carbon bond. In the case of the radical derived from this compound, this would lead to the formation of a substituted succinic acid diester. Such dimerization reactions are typically very fast, often with negligible activation energies, and compete with other radical propagation steps. nptel.ac.in The formation of dimer products is a common pathway in radical reactions, especially at high radical concentrations. bbhegdecollege.com

The α-ester radicals derived from 2-bromobutanoate esters can also add to unsaturated systems like alkenes in a free-radical chain reaction. masterorganicchemistry.commdpi.com This process typically involves three main stages: initiation, propagation, and termination. fujifilm.com

Initiation: A radical initiator generates the initial radical species.

Propagation: The bromine radical abstracts the alpha-hydrogen from the ester, or more commonly, a radical initiator directly generates the α-ester radical. This radical then adds to an alkene, typically at the less substituted carbon, to produce a more stable (e.g., secondary or tertiary) carbon radical. masterorganicchemistry.com This new radical then abstracts a bromine atom from another molecule of this compound, propagating the chain.

Termination: The reaction is concluded when two radicals combine (e.g., through dimerization or disproportionation). fujifilm.com

Studies on related ethyl 2-bromocarboxylates have shown that both electronic and steric factors influence the rates of these addition reactions. oregonstate.edu The stability of the intermediate radical is a key determinant of reactivity. For instance, the rate of radical addition is influenced by substituents on both the radical and the alkene. Electron-donating groups on the alkene can increase its reactivity towards the electrophilic radical. oregonstate.edu The captodative effect, where a radical center is simultaneously stabilized by an electron-withdrawing group (the ester) and an electron-donating group (alkyl substituents), can also play a significant role in the radical's stability and reactivity. rsc.org

Kinetic and Electronic Effects in Free-Radical Reactions

| Effect | Description | Source |

|---|---|---|

| Radical Stability | The α-ester radical is stabilized by the adjacent carbonyl group. Further alkyl substitution at the α-carbon increases stability (tertiary > secondary > primary). | oregonstate.edu |

| Electronic Effects | The rate of addition of the radical to an alkene is influenced by the electronic nature of the alkene's substituents. The radical itself can have nucleophilic or electrophilic character depending on its substituents. | oregonstate.edu |

| Steric Effects | Steric hindrance at the alkene or on the attacking radical can decrease the rate of addition. | oregonstate.edu |

| Captodative Stabilization | The presence of both an electron-withdrawing group (ester) and an electron-donating group at the radical center can enhance radical stability, facilitating its formation. | rsc.org |

Ester Transformations: Hydrolysis and Transesterification

The ester group of this compound is also a site of reactivity, primarily through hydrolysis and transesterification. Both reactions proceed via a nucleophilic acyl substitution mechanism involving a tetrahedral intermediate. wikipedia.org

Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol, and it can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. byjus.com This leads to the formation of a tetrahedral intermediate. A proton is then transferred to one of the hydroxyl groups of the original alcohol (butanol), making it a good leaving group. The butanol is subsequently eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final 2-bromobutanoic acid product. masterorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the reaction proceeds through the direct nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon. byjus.commasterorganicchemistry.com This forms a tetrahedral alkoxide intermediate. The intermediate then collapses, expelling the butoxide anion (BuO⁻) as the leaving group. Finally, a rapid acid-base reaction occurs where the butoxide anion deprotonates the newly formed 2-bromobutanoic acid, resulting in the carboxylate salt and butanol. This final deprotonation step is effectively irreversible and drives the reaction to completion.

Enzymatic Hydrolysis: Lipases and esterases are enzymes that can catalyze the hydrolysis of esters, often with high enantioselectivity. mdpi.com The mechanism typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. A serine residue acts as a nucleophile, attacking the ester's carbonyl carbon to form a covalent acyl-enzyme intermediate, releasing the alcohol. This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. mdpi.comnih.gov

Transesterification is a related process where the butoxy group of the ester is exchanged with another alkoxy group from a different alcohol. wikipedia.org This reaction is also typically catalyzed by an acid or a base, and the mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. byjus.commasterorganicchemistry.com

Applications of Butyl 2 Bromobutanoate As a Key Intermediate in Complex Organic Synthesis

Role in Pharmaceutical Intermediate Synthesis

The chemical reactivity of butyl 2-bromobutanoate allows for its incorporation into intricate molecular scaffolds, serving as a crucial step in the synthesis of active pharmaceutical ingredients (APIs).

Synthesis of Precursors for Antiepileptic Drugs (e.g., Brivaracetam)

A significant application of 2-bromobutanoate esters, such as the methyl or butyl ester, is in the synthesis of the antiepileptic drug Brivaracetam. In a key step, the 2-bromobutanoate moiety is used to alkylate a nucleophilic nitrogen atom within a pyrrolidinone ring system.

One established synthetic route involves the reaction of a chiral pyrrolidinone intermediate, (R)-4-propylpyrrolidin-2-one, with a 2-bromobutanoate ester. acs.orgresearchgate.net The reaction proceeds via nucleophilic substitution, where the nitrogen of the pyrrolidinone attacks the carbon bearing the bromine atom, displacing the bromide and forming a new C-N bond. This alkylation step yields the crucial intermediate, butyl 2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanoate. acs.org Subsequent hydrolysis of the ester and amidation of the resulting carboxylic acid completes the synthesis of Brivaracetam. acs.orgnih.govgoogle.com

The reaction conditions for this key alkylation step are critical for achieving a good yield. The process typically employs a strong base to deprotonate the pyrrolidinone nitrogen, enhancing its nucleophilicity.

Table 1: Key Synthetic Step for Brivaracetam Precursor

| Reactant 1 | Reactant 2 | Base | Product |

|---|

This intermediate, methyl (or butyl) 2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanoate, is then converted to (2S)-2-(2-oxo-4-propylpyrrolidin-1-yl)butanoic acid through ester hydrolysis, which is the direct precursor that is amidated to form Brivaracetam. acs.orgnih.gov

Building Blocks for Biologically Relevant Molecules and Analogs

Beyond established pharmaceutical synthesis, alpha-bromo esters like this compound serve as foundational materials for creating novel molecules and analogs for biological study.

Synthesis of Modified Polyunsaturated Fatty Acid Analogs

No specific examples of this compound being used in the synthesis of modified polyunsaturated fatty acid (PUFA) analogs were found in the reviewed literature. The synthesis of PUFAs typically involves methods for elongating carbon chains and precisely controlling the geometry of double bonds, and while alkyl bromides can be used in some chain elongation strategies, the use of this specific bromo-ester is not documented. researchgate.net

Preparation of Butyl (S)-2-Hydroxybutanoate

Butyl (S)-2-hydroxybutanoate is an important chiral building block in its own right, used in the synthesis of various pharmaceuticals. It can be prepared from this compound through a nucleophilic substitution reaction (Sₙ2). In this reaction, a hydroxide (B78521) source, such as sodium hydroxide in an aqueous solution, acts as the nucleophile, attacking the carbon atom bonded to the bromine. This displaces the bromide ion and results in the formation of the hydroxyl group, with an inversion of stereochemistry if a chiral starting material is used.

The direct hydrolysis of primary and secondary alkyl bromides to their corresponding alcohols is a well-established chemical transformation, typically requiring elevated temperatures to proceed at a reasonable rate. google.com

Table 2: General Reaction for Hydrolysis of this compound

| Substrate | Reagent | Product | Reaction Type |

|---|

While this reaction is chemically feasible, specific literature detailing this exact transformation for this compound was not found. Published syntheses of Butyl (S)-2-hydroxybutanoate often start from other precursors, such as butyl (2S,3R)-epoxybutanoate.

Derivatization Towards Synthetic Cannabinoid Metabolites

No documented evidence was found for the use of this compound in the derivatization or synthesis of synthetic cannabinoid metabolites. The synthesis of many synthetic cannabinoids involves the N-alkylation of an indole (B1671886) or indazole core with a simple alkyl halide (e.g., 1-bromobutane). researchgate.net The presence of the ester functionality in this compound makes it a different class of alkylating agent, and its application in this specific area is not described in the available scientific literature.

Applications in Polymer Chemistry

Utilization as an Initiator in Atom Transfer Radical Polymerization (ATRP)

This compound serves as a highly effective initiator in the field of controlled radical polymerization, specifically in Atom Transfer Radical Polymerization (ATRP). cmu.edu As an α-haloester, its structure is well-suited for initiating the polymerization of a wide array of vinyl monomers, including styrenes and (meth)acrylates. cmu.edu The fundamental role of this compound in ATRP is to provide a controlled source of radicals, which allows for the synthesis of polymers with predetermined molecular weights, complex architectures, and narrow molecular weight distributions (low polydispersity index, PDI). banglajol.info

The initiation mechanism in ATRP involves the reversible homolytic cleavage of the carbon-bromine (C-Br) bond in this compound. This process is catalyzed by a transition metal complex, typically a copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA). banglajol.info The catalyst complex abstracts the bromine atom from this compound, generating a butyl butanoate-2-yl radical and the oxidized copper(II) complex (e.g., CuBr₂/Ligand). This sequence is illustrated below:

Initiation Step in ATRP:

R-Br + Cu(I)/Ligand ⇌ R• + Br-Cu(II)/Ligand (Where R-Br is this compound)

The generated radical (R•) then adds to a monomer molecule, initiating the polymer chain growth. A key feature of ATRP is the establishment of a rapid dynamic equilibrium between the small number of active, propagating radicals and a large majority of dormant species (the polymer chains capped with a bromine atom). warwick.ac.uk This equilibrium heavily favors the dormant state, which minimizes the concentration of radicals at any given time and thus drastically reduces the occurrence of irreversible termination reactions that are common in conventional free-radical polymerization. warwick.ac.uk

The structure of the initiator directly influences the resulting polymer, as each polymer chain incorporates a fragment of the initiator at one of its ends. cmu.edu The use of this compound, therefore, results in polymer chains with a butyl butanoate terminus. The controlled nature of ATRP allows for the predictable growth of polymer chains, where the final molecular weight is determined by the initial ratio of monomer consumed to the initiator concentration. cmu.edu

Research findings on initiators structurally similar to this compound, such as other secondary alkyl bromoesters, demonstrate their efficacy in controlling the polymerization of various monomers. These studies confirm the ability to produce well-defined polymers with low polydispersity, a hallmark of a successful controlled polymerization process. cmu.edu14.139.213

Representative Data for ATRP using Secondary Alkyl Bromoester Initiators

The following interactive table summarizes typical research findings for ATRP reactions initiated by secondary alkyl bromoesters, which are structurally analogous to this compound.

| Monomer | Initiator/Catalyst/Ligand System | Solvent | Temperature (°C) | M_n ( g/mol ) | PDI (M_w/M_n) |

| Styrene | Ethyl 2-bromoisobutyrate / CuBr / PMDETA | Bulk | 110 | 10,400 | 1.04 |

| Methyl Methacrylate (MMA) | Ethyl 2-bromoisobutyrate / CuCl₂ / PMDETA | Anisole | 90 | 23,000 | 1.45 |

| n-Butyl Acrylate (n-BuA) | Ethyl 2-bromopropionate / NiBr₂(PPh₃)₂ | Bulk | 85 | 15,200 | < 1.20 |

| Methyl Methacrylate (MMA) | Methyl 2-chloropropionate / CuBr₂ / PMDETA | Methanol | Ambient | 8,500 | 1.22 |

| Styrene | 1-Phenylethyl bromide / CuBr / (dN)bpy | Diphenyl Ether | 110 | 9,500 | < 1.50 |

This table presents representative data from studies on structurally similar initiators to illustrate the expected performance and outcomes in ATRP. banglajol.infocmu.edu14.139.213researchgate.netcmu.edu

Computational and Theoretical Chemistry Studies on Butyl 2 Bromobutanoate and Its Derivatives

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For Butyl 2-bromobutanoate, these investigations would provide insights into its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key tool for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher reactivity.

For this compound, FMO analysis would identify the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). This is crucial for predicting its behavior in nucleophilic and electrophilic substitution reactions. However, specific values for the HOMO, LUMO, and the energy gap for this compound are not available in the reviewed literature.

Interactive Data Table: Hypothetical FMO Data No experimental or calculated data is available. The following table is for illustrative purposes only.

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution on the surface of a molecule. It helps in identifying sites that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

An MEP map of this compound would likely show a negative potential around the oxygen atoms of the carbonyl group and a positive potential around the hydrogen atoms and the carbon atom attached to the bromine. This would highlight the primary sites for chemical reactions. Specific MEP maps for this compound have not been found in published research.

Electronic Chemical Potential Calculations for Chemical Reactivity Indices

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), such as electronic chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω), can be calculated to quantify the reactivity of a molecule. These indices provide a more quantitative measure of the stability and reactivity of a chemical species.

Interactive Data Table: Hypothetical Chemical Reactivity Indices No calculated data is available. The following table is for illustrative purposes only.

| Index | Value |

|---|---|

| Electronic Chemical Potential (μ) | Data not available |

| Chemical Hardness (η) | Data not available |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry allows for the detailed study of reaction mechanisms. This involves mapping the potential energy surface of a reaction to identify the most favorable pathway. Transition state modeling helps in determining the structure and energy of the transition state, which is crucial for calculating reaction rates.

For this compound, this type of analysis would be invaluable for understanding its synthetic applications, for instance, in nucleophilic substitution reactions where the bromide ion is displaced. Such studies would elucidate the energetics of the reaction and the structure of the key intermediates and transition states. However, no specific reaction pathway analyses or transition state models for reactions involving this compound were found in the available literature.

In Silico Design and Optimization Strategies for Derived Compounds

In silico methods are instrumental in the design and optimization of new molecules with desired properties. While this compound itself is a relatively simple molecule, it can serve as a building block or a fragment in the design of more complex compounds, such as potential pharmaceutical agents. acs.orgnih.govsemanticscholar.org Computational tools like docking and molecular dynamics simulations could be used to predict the binding affinity of its derivatives to biological targets.

Although a derivative, tert-butyl 2-bromobutanoate, is mentioned as a reactant in the synthesis of the Factor XIa inhibitor Asundexian, the in silico studies reported focus on the final, more complex drug molecule and not on the starting ester. acs.orgnih.gov There is no available research that details in silico design and optimization strategies originating from the this compound scaffold.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is fundamental to elucidating the precise arrangement of atoms within the Butyl 2-bromobutanoate molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for each non-equivalent proton. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms, particularly the bromine atom and the ester oxygen. The proton on the carbon bearing the bromine (α-carbon) would appear as a multiplet at a downfield chemical shift. The protons of the butyl ester group would exhibit characteristic signals, including a triplet for the terminal methyl group and multiplets for the methylene groups. The splitting of signals, governed by the n+1 rule, provides information about the number of adjacent protons, helping to confirm the connectivity of the molecule.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound is expected to display eight distinct signals, corresponding to the eight carbon atoms in its structure. The carbonyl carbon of the ester group will appear significantly downfield. The carbon atom bonded to the bromine will also be shifted downfield compared to a standard alkane carbon. The chemical shifts are measured relative to a standard, tetramethylsilane (TMS), which is assigned a value of 0.0 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures.

| Atom Position (Structure: CH₃CH₂CH(Br)C(=O)OCH₂CH₂CH₂CH₃) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| a : CH₃ -CH₂-CH(Br)- | Triplet | ~10-15 |

| b : -CH₂ -CH(Br)- | Multiplet | ~25-35 |

| c : -CH (Br)- | Multiplet | ~45-55 |

| d : -C (=O)- | N/A | ~168-172 |

| e : -O-CH₂ - | Triplet | ~64-68 |

| f : -O-CH₂-CH₂ - | Multiplet | ~30-35 |

| g : -O-CH₂-CH₂-CH₂ - | Multiplet | ~18-22 |

| h : -O-CH₂-CH₂-CH₂-CH₃ | Triplet | ~13-15 |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, analyzing its purity, and, if applicable, separating its enantiomers.

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds like this compound. It is widely used to monitor the progress of a chemical reaction by analyzing the distribution of reactants, intermediates, and products over time. In the analysis of this compound, a sample is vaporized and passed through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

The NIST Chemistry WebBook provides a Kovats retention index (I) of 1182 for this compound on a non-polar OV-101 capillary column at a temperature of 80°C. This index is a standardized measure of retention time that helps in the identification of the compound by comparing it to known values. GC coupled with a mass spectrometer (GC-MS) can provide definitive identification of the products in a reaction mixture.

Table 2: Gas Chromatography Data for this compound

| Parameter | Value | Source |

| Column Type | Capillary | |

| Active Phase | OV-101 (non-polar) | |

| Temperature | 80 °C (isothermal) | |

| Kovats Retention Index (I) | 1182 |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally sensitive compounds. For this compound, which is chiral, HPLC is the premier method for determining enantiomeric purity or enantiomeric excess (ee). This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The separation process can be optimized by adjusting the mobile phase composition (e.g., mixtures of n-hexane and 2-propanol) and the column temperature. Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard, non-chiral HPLC column. The ratio of the peak areas for the two enantiomers in the chromatogram allows for the precise calculation of the enantiomeric excess.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller stationary phase particles (typically <2 µm). This results in higher resolution, increased sensitivity, and much faster analysis times. When coupled with a mass spectrometer (UPLC-MS), it becomes a highly specific and sensitive analytical tool. For the analysis of this compound, UPLC-MS would provide not only the retention time from the chromatography but also the mass-to-charge ratio from the mass spectrometer, allowing for unambiguous identification and quantification even in complex biological or environmental samples.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Studies

Mass Spectrometry (MS) is a key technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. The molecular weight of this compound is 223.107 g/mol .

In a typical electron ionization (EI) mass spectrum, a key feature for bromine-containing compounds is the presence of two molecular ion peaks of nearly equal intensity, M+ and M+2, which are two mass units apart. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

The fragmentation of the molecular ion provides a unique fingerprint. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

Loss of the butoxy group (-OCH₂CH₂CH₂CH₃).

Loss of a butyl radical (-CH₂CH₂CH₂CH₃).

Cleavage of the C-Br bond, leading to the formation of a [C₄H₉]⁺ ion (m/z 57), which is often a stable and abundant fragment.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Possible Fragment Ion | Fragmentation Pathway |

| 222 / 224 | [C₈H₁₅BrO₂]⁺ | Molecular Ion (M⁺) |

| 165 / 167 | [C₄H₆BrO]⁺ | Loss of butene (McLafferty rearrangement) |

| 149 / 151 | [C₃H₄BrO]⁺ | Loss of butoxy radical (•OC₄H₉) |

| 121 / 123 | [C₂H₂BrO]⁺ | Alpha-cleavage |

| 57 | [C₄H₉]⁺ | Cleavage of C-Br bond or loss of C₄H₆BrO₂ from M⁺ |

| 41 | [C₃H₅]⁺ | Further fragmentation of alkyl chains |

Green Chemistry Principles in the Synthesis and Utility of Butyl 2 Bromobutanoate

Development of Sustainable Synthetic Protocols

The traditional synthesis of Butyl 2-bromobutanoate typically involves the Fischer esterification of 2-bromobutanoic acid with butan-1-ol, often utilizing a strong mineral acid such as sulfuric acid as a catalyst. csic.es While effective, this method presents several environmental drawbacks, including the use of corrosive catalysts that are difficult to separate from the product and generate significant waste during neutralization. researchinschools.org

Sustainable synthetic protocols focus on replacing these hazardous components with more benign and reusable alternatives. A significant advancement is the use of solid acid catalysts. Materials like sulfonated resins (e.g., Amberlyst-15), zeolites, and functionalized mesoporous silicas offer high catalytic activity for esterification. researchgate.netiupac.org Their primary advantage is the ease of separation from the reaction mixture by simple filtration, allowing them to be recovered and reused for multiple reaction cycles, which aligns with the principles of waste prevention. nih.govgoogle.com

Another promising avenue is the use of biocatalysis. Enzymes, particularly lipases, can catalyze esterification reactions under very mild conditions (room temperature and neutral pH), often with high selectivity. This reduces energy consumption and avoids the need for harsh acid or base catalysts. Furthermore, enzymes like haloperoxidases, which are found in sources like seaweed, offer an environmentally friendly route for the halogenation step required to produce the 2-bromobutanoic acid precursor, using hydrogen peroxide to oxidize bromide ions. nih.govrsc.org These enzymatic methods represent a significant step towards creating a truly green synthesis pathway from basic feedstocks.

Optimization of Atom Economy and Minimization of Chemical Waste

Atom economy is a core metric in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. wordpress.com The goal is to design syntheses where the maximum number of atoms from the starting materials are incorporated into the final product, minimizing the generation of byproducts. savemyexams.com

For the synthesis of this compound via Fischer esterification, the balanced chemical equation is:

C₄H₇BrO₂ (2-Bromobutanoic acid) + C₄H₁₀O (Butan-1-ol) → C₈H₁₅BrO₂ (this compound) + H₂O (Water)

The atom economy for this reaction is calculated by dividing the molecular mass of the desired product by the sum of the molecular masses of all reactants. youtube.com

| Compound | Formula | Molar Mass ( g/mol ) | Role |

| 2-Bromobutanoic acid | C₄H₇BrO₂ | 167.00 | Reactant |

| Butan-1-ol | C₄H₁₀O | 74.12 | Reactant |

| This compound | C₈H₁₅BrO₂ | 223.11 | Desired Product |

| Water | H₂O | 18.02 | Byproduct |

Calculation:

Mass of Desired Product: 223.11 g/mol

Total Mass of Reactants: 167.00 g/mol + 74.12 g/mol = 241.12 g/mol

Percent Atom Economy: (223.11 / 241.12) * 100% = 92.5%

Utilization of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents is a critical focus area in green chemistry, as they often constitute the largest mass component of a chemical process and contribute significantly to waste and environmental impact. imperial.ac.uk

Solvents: Traditional esterification reactions may use volatile organic compounds (VOCs) like toluene (B28343) to remove the water byproduct azeotropically and drive the reaction to completion. lookchem.com However, these solvents are often flammable, toxic, and contribute to air pollution. Green alternatives include:

Ionic Liquids (ILs): These are salts that are liquid at or near room temperature and have negligible vapor pressure, which eliminates emissions. ajast.net Certain Brønsted acidic ionic liquids can function as both the solvent and the catalyst, simplifying the process. researchinschools.orgacs.org The ester product is often immiscible with the IL, allowing for simple separation by decantation and enabling the IL to be reused. ajast.net

Solvent-Free Conditions: The ideal green approach is to conduct the reaction without any solvent. This can be achieved by heating a mixture of the liquid reactants (2-bromobutanoic acid and butan-1-ol) with a solid catalyst. nih.govmdpi.com This drastically reduces waste and simplifies product purification.

Reagents: The primary reagent of concern in the conventional synthesis is the strong acid catalyst (e.g., H₂SO₄). These are highly corrosive, and their neutralization creates large quantities of salt waste. Greener alternatives include:

Solid Acid Catalysts: As mentioned previously, reusable catalysts like sulfonated polymers or zeolites are non-corrosive and easily separable. iupac.orgnih.gov

Enzymes: Biocatalysts operate in neutral, aqueous environments under mild conditions, eliminating the need for any acid reagents. rsc.org

The following table compares traditional and green approaches for the synthesis of this compound.

| Component | Traditional Approach | Green Chemistry Approach | Rationale |

| Catalyst | Sulfuric Acid (H₂SO₄) | Reusable solid acids (e.g., sulfonated resin), Brønsted acidic ionic liquids, Lipase (B570770) enzymes | Eliminates corrosive reagents, prevents waste from neutralization, allows for catalyst recycling. nih.govacs.org |

| Solvent | Toluene (for water removal) | Ionic Liquids, Solvent-free conditions | Reduces/eliminates use of volatile organic compounds (VOCs), minimizes waste, simplifies purification. imperial.ac.ukmdpi.com |

Enhancement of Process Efficiency and Energy Conservation

Reducing energy consumption and improving reaction efficiency are key to making chemical processes more sustainable. Conventional heating methods, such as refluxing for several hours, are energy-intensive. acs.org Modern techniques can significantly shorten reaction times and lower energy input.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry. dntb.gov.ua It provides rapid and uniform heating directly to the reacting molecules, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. researchgate.netijsdr.org This method is highly energy-efficient compared to conventional heating. dntb.gov.ua

Ultrasound-Assisted Synthesis (Sonochemistry): The application of high-intensity ultrasound can also accelerate reactions. acs.orgnih.gov The acoustic cavitation created by ultrasound enhances mass transfer and generates localized high-temperature and high-pressure zones, promoting the reaction rate at a lower bulk temperature. ksu.edu.sa This technique has been shown to be effective for various reactions involving alkyl halides. researchgate.netorganic-chemistry.org

In addition to alternative energy sources, shifting from traditional batch processing to continuous flow reactors can enhance efficiency. Continuous flow systems offer superior heat and mass transfer, better process control, and increased safety, making them a more efficient and sustainable option for large-scale production. mdpi.com

Q & A

Basic: How can researchers optimize the synthesis of Butyl 2-bromobutanoate to maximize yield and purity?

Methodological Answer:

Synthesis optimization involves iterative adjustments to reaction conditions (e.g., temperature, catalyst loading, solvent polarity) and purification techniques. For example:

- Catalyst Selection : Use acid catalysts like sulfuric acid or p-toluenesulfonic acid to enhance esterification efficiency.

- Purification : Employ fractional distillation or column chromatography to isolate the product from unreacted starting materials (e.g., 2-bromobutanoic acid and butanol).

- Yield Monitoring : Track yields at each step using gravimetric analysis and compare with theoretical calculations to identify bottlenecks.

- Quality Control : Validate purity via thin-layer chromatography (TLC) or gas chromatography (GC) .

Key Consideration : Revise experimental protocols iteratively based on preliminary results, as initial conditions may require refinement to balance yield and purity .

Advanced: What strategies resolve contradictions between theoretical predictions and experimental data in reaction mechanisms involving this compound?

Methodological Answer:

Addressing contradictions requires systematic validation:

- Cross-Validation : Use multiple spectroscopic methods (e.g., H NMR, IR, mass spectrometry) to confirm structural assignments. For instance, unexpected peaks in NMR may indicate side reactions or impurities, necessitating further purification or reaction condition adjustments.

- Computational Modeling : Compare experimental kinetic data with density functional theory (DFT) simulations to identify discrepancies in transition-state energies.

- Error Analysis : Quantify uncertainties in measurements (e.g., standard deviations in kinetic trials) and assess their impact on mechanistic conclusions .

Example : If observed reaction rates deviate from Arrhenius predictions, re-examine assumptions about solvent effects or catalytic intermediates .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- H NMR : Key signals include the ester carbonyl group (δ ~4.1–4.3 ppm for the butyl CHO group) and bromine-adjacent protons (δ ~1.8–2.2 ppm). Splitting patterns help confirm branching.

- IR Spectroscopy : Look for ester C=O stretches (~1740 cm) and C-Br vibrations (~550–650 cm).

- Mass Spectrometry : Expect molecular ion peaks at m/z 223 (CHBrO) and fragment ions from α-cleavage near the bromine atom.

Validation : Compare spectral data with literature or databases (e.g., SciFinder) and replicate analyses to confirm reproducibility .

Advanced: How can researchers mitigate the hygroscopic nature of this compound in experimental design?

Methodological Answer:

- Environmental Controls : Conduct reactions and storage under inert atmospheres (e.g., nitrogen/argon) and use anhydrous solvents.

- Real-Time Monitoring : Employ Karl Fischer titration to quantify water content in reagents and solvents.

- Stabilization : Add molecular sieves (3Å) to reaction mixtures to adsorb moisture.

- Data Adjustment : Account for hydrolysis side reactions in kinetic studies by including control experiments without the ester .

Basic: What are common side reactions during this compound synthesis, and how can they be minimized?

Methodological Answer:

- Hydrolysis : The ester may revert to 2-bromobutanoic acid in aqueous conditions. Use Dean-Stark traps to remove water during reflux.

- Elimination : Elevated temperatures or strong bases may promote β-hydride elimination, forming alkenes. Optimize temperature (60–80°C) and avoid basic catalysts.

- Byproduct Formation : Unreacted butanol can esterify with acid impurities; purify starting materials via distillation .

Advanced: What statistical methods are recommended for analyzing kinetic data in this compound studies?

Methodological Answer:

- Nonlinear Regression : Fit time-dependent concentration data to rate equations (e.g., pseudo-first-order kinetics) using software like OriginLab or MATLAB.

- Error Propagation : Calculate confidence intervals for rate constants using Monte Carlo simulations or bootstrap resampling.

- Model Comparison : Use Akaike Information Criterion (AIC) to evaluate competing mechanistic models (e.g., SN1 vs. SN2 pathways) .

Example : If competing pathways exist, design experiments varying nucleophile concentration to distinguish between mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.